![molecular formula C24H24N4O5 B302267 N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide](/img/structure/B302267.png)
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide, also known as DMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMC is a derivative of the well-known compound, carbazole, and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide is not yet fully understood. However, it has been reported that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been reported to reduce the production of inflammatory mediators and increase the production of antioxidant enzymes. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound has also been shown to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide. One of the potential applications of this compound is in the development of new anticancer drugs. Further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, more studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide can be synthesized using various methods, including the Pd-catalyzed coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This method involves the coupling of 4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenylboronic acid with 3,4-dimethylaniline in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-[4-(2-{4-nitrophenyl}carbohydrazonoyl)-2-methoxyphenoxy]acetamide has a wide range of potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been reported to exhibit antimicrobial and antifungal activities.
Eigenschaften
Molekularformel |
C24H24N4O5 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H24N4O5/c1-16-4-6-20(12-17(16)2)26-24(29)15-33-22-11-5-18(13-23(22)32-3)14-25-27-19-7-9-21(10-8-19)28(30)31/h4-14,27H,15H2,1-3H3,(H,26,29)/b25-14- |
InChI-Schlüssel |
DGSPNPFDMSEQDG-QFEZKATASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



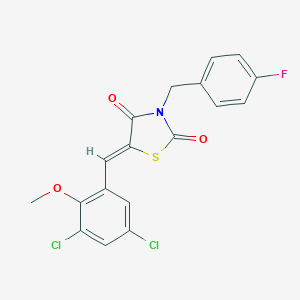
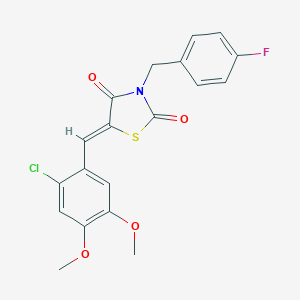
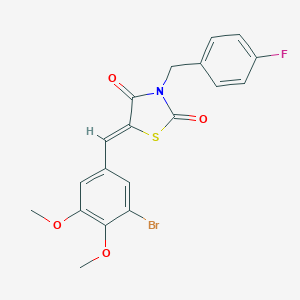
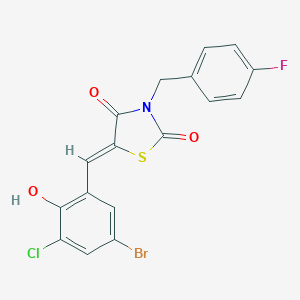
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
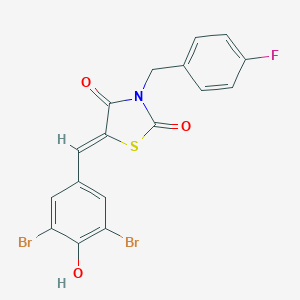

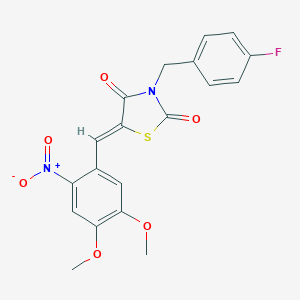


![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
